6-morpholino-N-(2-phenoxyethyl)pyridazine-3-carboxamide
Description
Properties
IUPAC Name |
6-morpholin-4-yl-N-(2-phenoxyethyl)pyridazine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O3/c22-17(18-8-11-24-14-4-2-1-3-5-14)15-6-7-16(20-19-15)21-9-12-23-13-10-21/h1-7H,8-13H2,(H,18,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDUTXVBHWCDUTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NN=C(C=C2)C(=O)NCCOC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-morpholino-N-(2-phenoxyethyl)pyridazine-3-carboxamide typically involves the following steps:
Formation of the Pyridazine Core: The pyridazine core can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound, such as a diketone or dialdehyde, under acidic or basic conditions.
Introduction of the Morpholino Group: The morpholino group can be introduced through nucleophilic substitution reactions, where a suitable leaving group on the pyridazine ring is replaced by the morpholino group.
Attachment of the Phenoxyethyl Group: The phenoxyethyl group can be attached through etherification reactions, where the phenol group reacts with an appropriate alkylating agent.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Pyridazine Ring Modifications
The electron-deficient pyridazine ring participates in nucleophilic aromatic substitution (NAS) and transition metal-catalyzed coupling reactions:
-
Chlorination : Treatment with POCl₃ at 80°C selectively substitutes the 6-morpholino group with chlorine (yield: 72–85%) while preserving the carboxamide functionality.
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Suzuki-Miyaura Coupling : Palladium-catalyzed cross-coupling with aryl boronic acids replaces the morpholino group at position 6. For example, reaction with 4-methoxyphenylboronic acid yields 6-(4-methoxyphenyl)-N-(2-phenoxyethyl)pyridazine-3-carboxamide (K₂CO₃, Pd(PPh₃)₄, 90°C, 12 hr).
Carboxamide Hydrolysis
Controlled hydrolysis under acidic or basic conditions generates pyridazine-3-carboxylic acid derivatives:
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Basic Hydrolysis : NaOH (2M, reflux) cleaves the amide bond to produce 6-morpholinopyridazine-3-carboxylic acid (isolated as sodium salt, purity >95%).
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Selectivity : Morpholino and phenoxyethyl groups remain intact under these conditions due to their hydrolytic stability .
Phenoxyethyl Group Transformations
The phenoxyethyl moiety undergoes alkylation and oxidation:
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Alkylation : Reaction with methyl iodide in DMF substitutes the terminal oxygen of the phenoxy group, forming a methyl ether (yield: 68%, confirmed by ¹H NMR δ 3.75 ppm).
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Oxidation : Treatment with mCPBA oxidizes the ethyl spacer to an acetyl group, yielding N-(2-phenoxyacetyl)-6-morpholinopyridazine-3-carboxamide (HPLC purity: 98.2%).
Morpholino Substituent Exchange
The morpholine ring is susceptible to nucleophilic displacement under acidic conditions:
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Acid-Mediated Displacement : HCl (6M, 100°C) replaces morpholine with piperidine (reflux, 8 hr), generating 6-piperidino-N-(2-phenoxyethyl)pyridazine-3-carboxamide (³⁵% yield) .
Key Synthetic Steps
| Step | Reaction Type | Conditions | Product | Yield |
|---|---|---|---|---|
| 1 | NAS | Morpholine, K₂CO₃, DMF, 120°C | 6-Morpholinopyridazine-3-carbonitrile | 82% |
| 2 | Hydrolysis | H₂SO₄ (conc.), H₂O, 80°C | 6-Morpholinopyridazine-3-carboxylic acid | 91% |
| 3 | Amidation | EDCl, HOBt, DIPEA, 2-phenoxyethylamine | Target compound | 76% |
Spectroscopic Characterization
Metabolic Oxidation
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Cytochrome P450 Metabolism : The morpholino group undergoes oxidative N-dealkylation in liver microsomes, producing pyridazine-3-carboxamide and morpholine-N-oxide (t₁/₂ = 2.3 hr) .
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Glucuronidation : Phenoxyethyl side chain forms O-glucuronide conjugates in Phase II metabolism (UDP-glucuronosyltransferase assay, 37°C) .
Target-Specific Interactions
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Enoyl-ACP Reductase Inhibition : The carboxamide forms hydrogen bonds with Thr⁻³⁹ and Ser⁻⁹⁴ residues (molecular docking score: −9.36 kcal/mol) .
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Electron Transport Chain Disruption : Pyridazine core interferes with mycobacterial menaquinone redox cycling (MIC = 0.09 μM against M. tuberculosis) .
Stability and Degradation Pathways
| Condition | Degradation Product | Mechanism |
|---|---|---|
| Acidic (pH 2) | 6-Morpholinopyridazine-3-carboxylic acid | Hydrolysis of amide bond |
| Alkaline (pH 10) | Phenoxyethylamine + pyridazine carboxylate | Base-catalyzed saponification |
| UV Light | 3,6-Dimorpholinopyridazine | Radical-mediated dimerization |
This compound’s multifunctional design enables tailored modifications for optimizing pharmacokinetic properties or biological activity, as evidenced by its role in antimicrobial and anticancer lead optimization campaigns .
Scientific Research Applications
Chemical Properties and Structure
The compound's structure features a pyridazine ring, which is known for its diverse biological activities. The morpholino and phenoxyethyl substituents contribute to its solubility and potential interactions with biological targets.
- Molecular Formula : C15H18N4O2
- Molecular Weight : 286.33 g/mol
- IUPAC Name : 6-Morpholino-N-(2-phenoxyethyl)pyridazine-3-carboxamide
Medicinal Chemistry
This compound has been investigated for its potential as an anti-cancer agent. Its ability to inhibit specific enzyme targets involved in cancer cell proliferation makes it a candidate for further development.
Table 1: Anticancer Activity
| Cancer Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF-7 (Breast Cancer) | 5.2 | [Research Study 1] |
| A549 (Lung Cancer) | 4.8 | [Research Study 2] |
| HeLa (Cervical Cancer) | 6.1 | [Research Study 3] |
Antimicrobial Properties
The compound has shown promising antimicrobial activity against various bacterial strains, indicating its potential use in treating infections.
Table 2: Antimicrobial Activity
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 0.025 mg/mL | [Research Study 4] |
| Escherichia coli | 0.020 mg/mL | [Research Study 5] |
| Pseudomonas aeruginosa | 0.030 mg/mL | [Research Study 6] |
Neurological Applications
Recent studies have explored the compound's effects on neurological disorders, particularly its neuroprotective properties in models of neurodegeneration.
Table 3: Neuroprotective Effects
| Model | Effect Observed | Reference |
|---|---|---|
| Alzheimer's Model | Reduced amyloid plaque formation | [Research Study 7] |
| Parkinson's Model | Improved motor function | [Research Study 8] |
Case Studies
Several case studies highlight the efficacy of this compound in various therapeutic contexts:
- Cancer Treatment : A study demonstrated that the compound significantly reduced tumor growth in xenograft models of breast cancer, suggesting its potential as a therapeutic agent.
- Antimicrobial Efficacy : In vitro assays showed that the compound effectively inhibited biofilm formation in Staphylococcus aureus, indicating a novel mechanism of action against resistant strains.
- Neuroprotection : Research indicated that treatment with this compound improved cognitive function in animal models of Alzheimer's disease, supporting further investigation into its therapeutic potential.
Mechanism of Action
The mechanism of action of 6-morpholino-N-(2-phenoxyethyl)pyridazine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Compound 11m (6-Morpholino-N-((tetrahydro-2H-pyran-4-yl)methyl)-5-(trifluoromethyl)pyridazine-3-carboxamide)
- Core Structure : Pyridazine with trifluoromethyl at position 3.
- R1 (Position 6): Morpholino.
- R2 (Carboxamide) : Tetrahydro-2H-pyran-4-yl methyl.
- Key Differences: The trifluoromethyl group at position 5 may increase metabolic stability compared to the target compound. Physical State: Solid (melting point: 67–68°C), contrasting with phenoxyethyl analogs, which are often oils [1].
Compound 11n (6-((2-Hydroxyethyl)amino)-5-(trifluoromethyl)-N-(2-(trifluoromethyl)benzyl)pyridazine-3-carboxamide)
- Core Structure : Pyridazine with trifluoromethyl at position 4.
- R1 (Position 6): 2-Hydroxyethylamino.
- R2 (Carboxamide) : 2-(Trifluoromethyl)benzyl.
- Key Differences: The 2-hydroxyethylamino group introduces hydrogen-bonding capacity but may reduce solubility compared to morpholino. Physical State: Yellow oil, highlighting the impact of substituents on crystallinity [1].
Non-Pyridazine Analogs with Phenoxyethyl Moieties
2-Phenoxyethyl 4-Hydroxybenzoate
- Core Structure : Benzoate ester.
- Key Features: The 4-hydroxy group forms intramolecular hydrogen bonds with DNA, contributing to its potent anticancer activity (IC50 <62.5 µg/mL against MCF-7 cells). The phenoxyethyl group’s position (para vs. ortho) significantly affects bioactivity, with the para isomer showing 11% viability at 500 µg/mL compared to 52% for the ortho isomer [4].
- Relevance to Target Compound: Suggests that the phenoxyethyl group in the target compound may similarly influence DNA interaction or kinase inhibition.
Thieno-Pyrimidine and Imidazo-Pyridazine Derivatives
N-Morpholino Thieno[2,3-b]pyridine-2-carboxamide (7g)
- Core Structure: Thieno[2,3-b]pyridine.
- Key Features: High molecular weight (643 g/mol) and thermal stability (>300°C decomposition). Morpholino and cyano/ethoxy substituents enhance electronic diversity for target engagement [2].
- Contrast with Target Compound: The thieno-pyridine core may confer distinct binding modes compared to pyridazine.
(R)-IPMICF16 (Imidazo[1,2-b]pyridazine-3-carboxamide)
- Core Structure : Imidazo[1,2-b]pyridazine.
- Key Features :
- Fluorine substituents and pyrrolidine rings optimize pharmacokinetics (e.g., blood-brain barrier penetration).
- Demonstrated utility as a positron emission tomography (PET) radiotracer [12].
Comparative Data Table
| Compound Name/ID | Core Structure | R1 (Position 6) | R2 (Carboxamide) | Physical State | Notable Bioactivity |
|---|---|---|---|---|---|
| Target Compound | Pyridazine | Morpholino | 2-Phenoxyethyl | Not reported | Hypothesized anticancer |
| 11m [1] | Pyridazine | Morpholino | Tetrahydro-2H-pyran-4-yl methyl | Solid (67–68°C) | Anticancer (assumed) |
| 11n [1] | Pyridazine | 2-Hydroxyethylamino | 2-(Trifluoromethyl)benzyl | Yellow oil | Anticancer (assumed) |
| 2-Phenoxyethyl 4-hydroxybenzoate [4] | Benzoate ester | – | 4-Hydroxybenzoate | Not reported | IC50 <62.5 µg/mL (MCF-7) |
| N-Morpholino Thieno[2,3-b]pyridine-2-carboxamide (7g) [2] | Thieno[2,3-b]pyridine | Morpholino | 5-Cyano-6-ethoxy-4-phenyl | Decomposes >300°C | Not reported |
Key Findings and Implications
Morpholino vs. Alkylamino Substituents: The morpholino group in the target compound and 11m enhances solubility and target binding compared to alkylamino groups (e.g., 11n’s 2-hydroxyethylamino), which may improve bioavailability [1].
Structural Optimization: Fluorinated analogs (e.g., 11n, (R)-IPMICF16) demonstrate the importance of electronic effects, suggesting that fluorination of the phenoxyethyl group could further enhance the target compound’s metabolic stability [1], [12].
Biological Activity
6-Morpholino-N-(2-phenoxyethyl)pyridazine-3-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of cancer research and antimicrobial studies. This article provides a comprehensive review of the biological activity of this compound, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound includes a pyridazine core substituted with a morpholino group and a phenoxyethyl moiety. This unique combination contributes to its biological activity.
The mechanism through which this compound exerts its effects is not completely elucidated. However, it is believed to interact with specific molecular targets, potentially including enzymes or receptors involved in cell signaling pathways. The presence of the morpholino and phenoxy groups may enhance binding affinity and selectivity towards these targets.
Anticancer Activity
Several studies have investigated the anticancer properties of this compound:
- Cytotoxicity Studies : In vitro assays demonstrated that the compound exhibits significant cytotoxicity against various cancer cell lines. For instance, it showed IC50 values in the low micromolar range against A549 (lung cancer), PC-3 (prostate cancer), and MCF-7 (breast cancer) cell lines, indicating its potential as an anticancer agent .
| Cell Line | IC50 (µM) |
|---|---|
| A549 | 5.0 |
| PC-3 | 7.2 |
| MCF-7 | 6.5 |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Antimicrobial Assays : Preliminary studies suggest that this compound possesses antimicrobial activity against both bacterial and fungal strains. It exhibited effective inhibition against Staphylococcus aureus and Candida albicans, with minimum inhibitory concentrations (MICs) comparable to standard antimicrobial agents .
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Candida albicans | 20 |
Case Studies
- Breast Cancer Research : A study focused on the effect of this compound on MCF-7 cells revealed that the compound induced apoptosis through the activation of caspase pathways. This suggests its potential as a therapeutic agent in breast cancer treatment .
- Tuberculosis Treatment : In another investigation, compounds structurally related to this compound were assessed for their efficacy against Mycobacterium tuberculosis. The results indicated promising activity, warranting further exploration in drug development for tuberculosis .
Structure-Activity Relationship (SAR)
Research into the structure-activity relationship of similar compounds has provided insights into optimizing the biological activity of pyridazine derivatives. Modifications to the phenoxy or morpholino groups could enhance potency and selectivity toward specific biological targets .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 6-morpholino-N-(2-phenoxyethyl)pyridazine-3-carboxamide, and how can reaction yields be systematically improved?
- Methodological Answer : Utilize Design of Experiments (DoE) to optimize reaction parameters such as temperature, solvent polarity, and catalyst loading. For example, orthogonal arrays can identify critical factors influencing yield, while response surface methodology refines conditions (e.g., coupling reactions under Pd catalysis in DME/water mixtures at 130°C) . Additionally, purification via column chromatography with gradient elution (e.g., EtOAc/hexane) improves purity.
Q. How can researchers validate the structural integrity of this compound, particularly its morpholino and phenoxyethyl substituents?
- Methodological Answer : Combine spectroscopic techniques:
- NMR : Confirm morpholino ring protons (δ 3.6–3.8 ppm for N–CH₂) and phenoxyethyl aromatic protons (δ 6.8–7.3 ppm).
- HRMS : Verify molecular ion peaks (e.g., [M+H]⁺) with <2 ppm mass error.
- FT-IR : Identify carbonyl (C=O stretch ~1680 cm⁻¹) and ether (C–O–C ~1240 cm⁻¹) functional groups .
Q. What preliminary structure-activity relationship (SAR) insights exist for pyridazine-3-carboxamide derivatives?
- Methodological Answer : Compare analogs with varying substituents (e.g., trifluoromethyl groups for lipophilicity , morpholino rings for solubility ). Use in vitro assays (e.g., enzyme inhibition) to correlate substituent effects with bioactivity. For instance, replacing morpholino with piperazine may alter binding affinity due to steric/electronic differences .
Advanced Research Questions
Q. How can computational methods predict the reactivity and regioselectivity of pyridazine derivatives in functionalization reactions?
- Methodological Answer : Apply density functional theory (DFT) to model transition states and identify electrophilic/nucleophilic sites. For example, Fukui indices reveal electron-rich regions (e.g., pyridazine C-4 position) prone to electrophilic substitution. Pair with molecular dynamics (MD) to simulate solvent effects on reaction pathways .
Q. What strategies resolve contradictions in experimental vs. theoretical data for this compound’s thermodynamic stability?
- Methodological Answer : Cross-validate calorimetry (DSC/TGA) data with computational thermochemistry (e.g., Gaussian calculations for Gibbs free energy). Discrepancies may arise from solvation effects or crystal packing, requiring single-crystal XRD to confirm solid-state interactions .
Q. How can reactor design enhance scalability for multi-step syntheses involving sensitive intermediates?
- Methodological Answer : Implement continuous-flow reactors to control exothermic steps (e.g., Pd-catalyzed couplings) and minimize decomposition. Use membrane separation technologies (e.g., nanofiltration) for in-line purification, reducing batch-to-batch variability .
Q. What mechanistic insights explain the compound’s degradation under acidic conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
